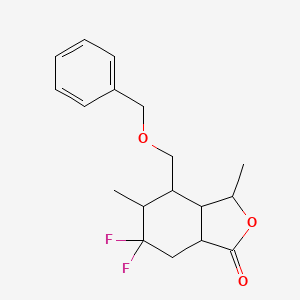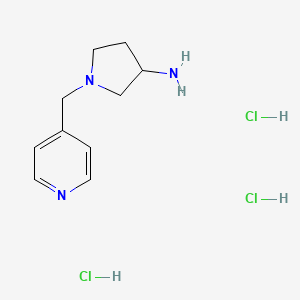
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3. It is known for its unique structure, which includes a pyridine ring attached to a pyrrolidine ring via a methylene bridge.
Méthodes De Préparation
The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride typically involves several steps. One common method includes the reaction of pyridine-4-carboxaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate 1-(Pyridin-4-ylmethyl)pyrrolidine. This intermediate is then reacted with ammonia or an amine to form 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine. Finally, the compound is converted to its trihydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in molecular biology research to study the interactions between small molecules and biological macromolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can also interact with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.
1-(Pyridin-4-ylmethyl)pyrrolidin-2-amine: This compound has the pyrrolidine ring substituted at the 2-position instead of the 3-position.
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol: This compound has a hydroxyl group instead of an amine group at the 3-position of the pyrrolidine ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and pathways, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H18Cl3N3 |
|---|---|
Poids moléculaire |
286.6 g/mol |
Nom IUPAC |
1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H |
Clé InChI |
PEJZIUXPHGUIFL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)

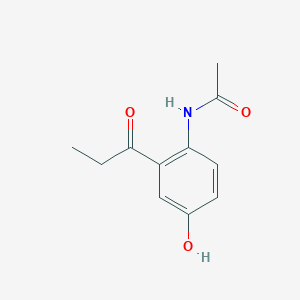
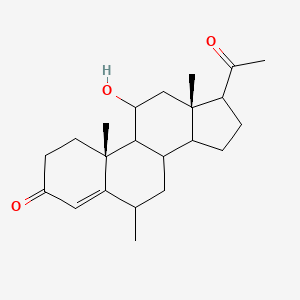
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
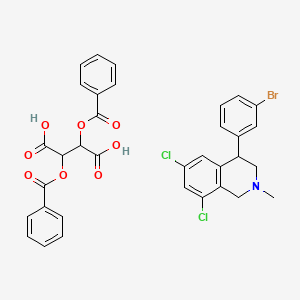
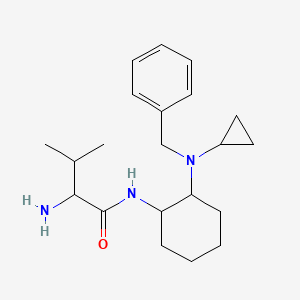
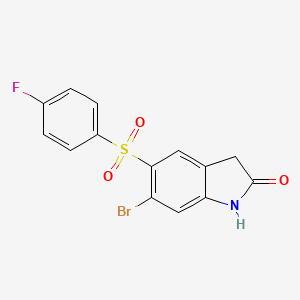
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
